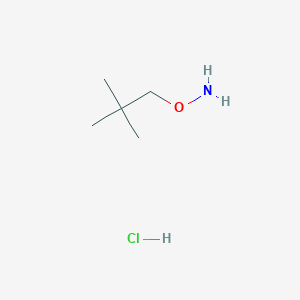
4-(Thiophen-3-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a yellow-colored powder that is used in various scientific research applications. This compound is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Moreover, future directions for research on this compound will be listed.
作用機序
The mechanism of action of 4-(Thiophen-3-yl)benzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles. This compound is known to react with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 4-(Thiophen-3-yl)benzoyl chloride. However, it is known to be a toxic compound and should be handled with care. This compound is known to cause skin and eye irritation and can be harmful if ingested or inhaled.
実験室実験の利点と制限
One advantage of using 4-(Thiophen-3-yl)benzoyl chloride in lab experiments is its high reactivity. This compound reacts readily with various nucleophiles, making it an ideal reagent for organic synthesis reactions. However, its toxicity and potential health hazards make it challenging to handle and require proper safety precautions.
将来の方向性
There are several future directions for research on 4-(Thiophen-3-yl)benzoyl chloride. One area of research could be the development of safer and more efficient synthesis methods for this compound. Another area of research could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, 4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and is known to react readily with various nucleophiles. However, its toxicity and potential health hazards make it challenging to handle. Further research is needed to explore its potential applications and understand its mechanism of action and potential biochemical and physiological effects.
合成法
The synthesis of 4-(Thiophen-3-yl)benzoyl chloride involves the reaction of 4-(Thiophen-3-yl)benzoic acid with thionyl chloride. This reaction produces the desired compound along with hydrogen chloride gas. The reaction is carried out at a specific temperature and under controlled conditions to obtain a high yield of the product.
科学的研究の応用
4-(Thiophen-3-yl)benzoyl chloride is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other chemical compounds. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used as a reagent in organic synthesis reactions, such as the synthesis of amides, esters, and ketones.
特性
CAS番号 |
181132-79-6 |
|---|---|
製品名 |
4-(Thiophen-3-yl)benzoyl chloride |
分子式 |
C11H7ClOS |
分子量 |
222.69 g/mol |
IUPAC名 |
4-thiophen-3-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H |
InChIキー |
UKIGBJXSLVJWCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)






![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)


![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)